4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and an isopentyl side chain
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of a benzyloxyphenyl derivative with an isopentyl-substituted pyrrolopyrimidine precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyrrolopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrrolopyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including autoimmune disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one: Shares the benzyloxyphenyl group but lacks the isopentyl side chain.
Pyrazolo[3,4-d]pyrimidine derivatives: Structurally related compounds with similar biological activities.
Uniqueness: 4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopentyl side chain and tetrahydropyrrolo[3,4-d]pyrimidine core make it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3-methylbutyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)12-13-27-14-20-21(23(27)28)22(26-24(29)25-20)18-8-10-19(11-9-18)30-15-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIRAMOUYSNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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